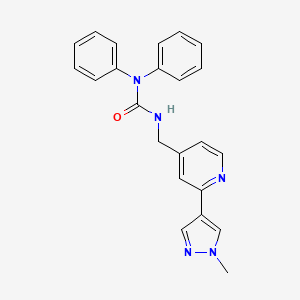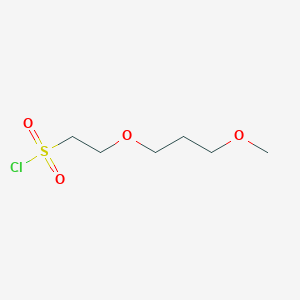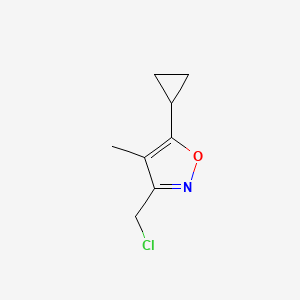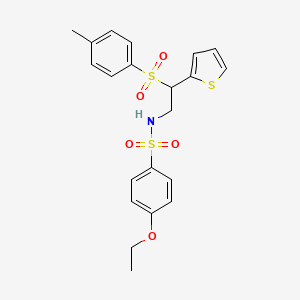![molecular formula C10H13F2NO2 B2578093 {[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine CAS No. 732292-18-1](/img/structure/B2578093.png)
{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine” is a chemical compound with the CAS Number: 732292-18-1 . It has a molecular weight of 217.22 . The IUPAC name for this compound is N-[4-(difluoromethoxy)-3-methoxybenzyl]-N-methylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13F2NO2/c1-13-6-7-3-4-8(15-10(11)12)9(5-7)14-2/h3-5,10,13H,6H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a melting point of 130-131°C . The physical form of this compound is liquid .Aplicaciones Científicas De Investigación
Advanced Oxidation Processes for Degradation of Nitrogen-Containing Hazardous Compounds
- Study Overview : This review focuses on the degradation of nitrogen-containing compounds, including amines and azo-based compounds, using advanced oxidation processes (AOPs). Given the chemical structure of {[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine, which includes nitrogen, this research could imply potential environmental and detoxification applications for similar compounds through AOPs (Bhat & Gogate, 2021).
Development of Chemosensors
- Study Overview : Research on 4-Methyl-2,6-diformylphenol (DFP) highlights its application in developing chemosensors for detecting various analytes. The study explores the use of DFP-based compounds for sensing metal ions, anions, and neutral molecules, showcasing the importance of molecular design in creating sensitive and selective detection systems. Such research indicates the potential for designing chemosensors using similar molecular frameworks (Roy, 2021).
Removal of Persistent Environmental Pollutants
- Study Overview : Amine-functionalized sorbents have been identified as effective materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. Given the amine functionality in the compound of interest, this suggests possible applications in environmental remediation and water treatment technologies (Ateia et al., 2019).
Carcinogenicity and Metabolic Pathways of Heterocyclic Amines
- Study Overview : Research into heterocyclic aromatic amines (HAAs), known carcinogens found in cooked meats, examines their formation, biological effects, and metabolic pathways. Understanding the metabolism and effects of similar compounds could contribute to nutritional science, cancer research, and the development of dietary guidelines to mitigate exposure risks (Teunissen et al., 2010).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . The compound also has several precautionary statements, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety precautions that should be taken when handling the compound .
Propiedades
IUPAC Name |
1-[4-(difluoromethoxy)-3-methoxyphenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2/c1-13-6-7-3-4-8(15-10(11)12)9(5-7)14-2/h3-5,10,13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPRKRPFUOCRID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2578012.png)
![2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2578013.png)



![methyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate](/img/structure/B2578017.png)


![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide](/img/structure/B2578023.png)



![N-cyclopropyl-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide](/img/structure/B2578033.png)
